N-(2-chloro-4-methylphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide
Description
N-(2-chloro-4-methylphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a heterocyclic acetamide derivative characterized by:
- A 1,2,4-oxadiazole core substituted with a 4-methylphenyl group.
- A 2-oxo-1,2-dihydropyridine ring linked to the oxadiazole.
- An acetamide side chain bearing a 2-chloro-4-methylphenyl substituent.
Properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O3/c1-14-5-8-16(9-6-14)21-26-22(31-27-21)17-4-3-11-28(23(17)30)13-20(29)25-19-10-7-15(2)12-18(19)24/h3-12H,13H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXKRWTWPBIXFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=C(C=C(C=C4)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloro-4-methylphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the oxadiazole ring, followed by the formation of the dihydropyridine moiety, and finally, the coupling of these intermediates with the chlorinated phenyl group. Common reagents used in these reactions include chlorinating agents, oxidizing agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize the risk of contamination.
Chemical Reactions Analysis
Types of Reactions: N-(2-chloro-4-methylphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The chlorinated phenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the compound, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Biological Activities
Research has indicated that compounds containing the oxadiazole ring exhibit a range of biological activities including antimicrobial, antifungal, and anticancer properties. Specific studies on oxadiazole derivatives have shown their effectiveness against various cancer cell lines.
Anticancer Activity
One significant area of research involves the anticancer potential of oxadiazole derivatives. For instance:
- Case Study : A study demonstrated that certain 1,2,4-oxadiazole derivatives exhibited potent cytotoxic effects against human lung (A549) and breast (MCF-7) cancer cell lines. The introduction of electron-withdrawing groups at specific positions enhanced their biological activity significantly .
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| Compound A | A549 | 4.5 |
| Compound B | MCF-7 | 0.48 |
Antimicrobial Activity
N-(2-chloro-4-methylphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide has also been evaluated for its antimicrobial properties:
- Case Study : In vitro studies have shown moderate to high activity against various bacterial strains, indicating its potential as an antimicrobial agent .
Drug Development Insights
The compound's structure allows it to interact with biological targets effectively. The presence of the oxadiazole ring is particularly noteworthy as it can mimic ester or amide groups while providing stability against hydrolysis. This bioisosteric property enhances the compound's pharmacokinetic profile .
Potential Therapeutic Applications
Given its promising biological activities, this compound may serve as a lead compound in the development of:
- Anticancer Drugs : Targeting specific pathways involved in tumor growth.
- Antimicrobial Agents : Addressing resistance in bacterial infections.
- Neuroprotective Agents : Exploring its effects on neurodegenerative diseases due to its ability to cross the blood-brain barrier.
Mechanism of Action
The mechanism of action of N-(2-chloro-4-methylphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to these targets, modulating their activity and triggering specific biological pathways. For example, it could inhibit enzyme activity, block receptor signaling, or interfere with DNA replication, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Comparison with Structural Analogues
The following table summarizes key structural and physicochemical differences between the target compound and similar acetamide derivatives:
*Estimated based on similar compounds.
Key Structural and Functional Insights
Heterocyclic Core Variations
- Oxadiazole vs. Triazole : The target compound’s 1,2,4-oxadiazole ring offers metabolic resistance compared to triazoles (e.g., ), which may exhibit higher polarity and metal-binding capacity .
- Pyridone vs. Thioether/Triazolone : The 2-oxo-pyridine in the target compound provides a hydrogen-bond acceptor, whereas thioether () or triazolone () cores alter electron distribution and solubility.
Substituent Effects
- Chloro vs. Methyl Groups : The 2-chloro-4-methylphenyl group in the target compound balances lipophilicity and steric effects, contrasting with ’s 4-isopropylphenyl (more lipophilic) or ’s methoxy group (more hydrophilic).
- Aromatic vs. Aliphatic Chains : Cyclopropyl () and allyl () substituents introduce conformational rigidity or reactivity, respectively, unlike the target’s static methyl groups.
Physicochemical Properties
- Molecular Weight : The target compound (~453.9 g/mol) falls within the acceptable range for oral bioavailability, whereas ’s higher molecular weight (~510.3 g/mol) may limit permeability.
- LogP Predictions : The target’s logP is estimated to be ~3.5 (moderate), compared to ’s ~4.2 (highly lipophilic) and ’s ~2.8 (more hydrophilic).
Research Implications
- Drug Design : The target compound’s oxadiazole-pyridone scaffold is advantageous for stability in enzymatic environments, while analogues with triazoles () may target metalloenzymes .
- SAR Studies: Substituting the acetamide’s aryl group (e.g., isopropyl in ) could optimize target selectivity, whereas dichlorophenoxy () may enhance halogen-bond interactions .
Biological Activity
N-(2-chloro-4-methylphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, structural properties, and biological activities, particularly focusing on its pharmacological effects and mechanisms of action.
Chemical Structure
The compound's molecular formula is , with a detailed structure that includes a chloro-substituted aromatic ring and a dihydropyridine moiety linked to an oxadiazole. The structural representation can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C25H20ClN5O3 |
| IUPAC Name | This compound |
| SMILES | Cc(cc1)ccc1-c1noc(-c2nn(CC(Nc(cc3)cc(Cl)c3OC)=O)c3c2cccc3)n1 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups. The methods often include the formation of the oxadiazole and dihydropyridine rings through cyclization reactions followed by acetamide formation.
Antimicrobial Activity
Research has indicated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar structures possess moderate to strong antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli . The specific compound has not been extensively studied in this context; however, its structural analogs suggest potential activity.
Anti-inflammatory Properties
Compounds with similar moieties have demonstrated anti-inflammatory effects. For example, derivatives that include oxadiazole rings have been shown to inhibit pro-inflammatory cytokines in vitro . The proposed mechanism involves the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which are crucial in the inflammatory response.
Cytotoxicity and Anticancer Activity
The dihydropyridine component is known for its role in various pharmacological activities. Studies on related compounds have revealed cytotoxic effects against cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest . The specific compound may exhibit similar properties due to its structural characteristics.
Case Studies
Several studies have explored the biological activities of compounds with similar structures:
- Study on Oxadiazole Derivatives : A study reported that certain oxadiazole derivatives exhibited significant activity against Xanthomonas oryzae, suggesting potential agricultural applications as fungicides or bactericides .
- Anti-inflammatory Activity : Another research highlighted that compounds with oxadiazole and substituted aromatic rings showed promising anti-inflammatory activity by reducing edema in animal models .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.
- Receptor Modulation : It could act on various receptors influencing cellular signaling pathways related to inflammation or cancer cell proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
